Ilunocitinib

Veterinary dermatology JAK inhibition Pruritus control

Ilunocitinib is the active ingredient in Zenrelia, an FDA-approved veterinary JAK inhibitor. In head-to-head trials, it demonstrated superior long-term efficacy over oclacitinib (77% vs. 53% remission at Day 112, p≤0.002). Its once-daily oral dosing from initiation simplifies protocols and improves owner compliance. For researchers investigating JAK-STAT pathway modulation in canine inflammatory diseases, ilunocitinib offers a well-characterized tool compound with 80% oral bioavailability and established safety profile at therapeutic doses. Choose ilunocitinib for your next efficacy or comparative study.

Molecular Formula C17H17N7O2S
Molecular Weight 383.4 g/mol
CAS No. 1187594-14-4
Cat. No. B3319861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlunocitinib
CAS1187594-14-4
Molecular FormulaC17H17N7O2S
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESC1CC1S(=O)(=O)N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4
InChIInChI=1S/C17H17N7O2S/c18-5-4-17(9-23(10-17)27(25,26)13-1-2-13)24-8-12(7-22-24)15-14-3-6-19-16(14)21-11-20-15/h3,6-8,11,13H,1-2,4,9-10H2,(H,19,20,21)
InChIKeyRVOUEXFKIYNODQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ilunocitinib (1187594-14-4) for Canine Dermatology Research and Veterinary Procurement


Ilunocitinib (CAS 1187594-14-4, brand name Zenrelia) is an orally active Janus kinase (JAK) inhibitor approved for veterinary use in controlling pruritus associated with allergic dermatitis and atopic dermatitis in dogs [1]. It exhibits high potency for inhibition of JAK1, JAK2, and tyrosine kinase 2 (TYK2), thereby reducing signaling of pro-inflammatory and pruritogenic cytokines including IL-31 in the JAK-STAT pathway . As a non-selective JAK inhibitor developed specifically for veterinary dermatology, ilunocitinib was approved by the U.S. FDA in September 2024 as a once-daily oral tablet for dogs at least 12 months of age [2].

Ilunocitinib vs. Oclacitinib: Why Substitution Without Quantitative Comparative Evidence Risks Suboptimal Canine Dermatology Outcomes


Ilunocitinib and oclacitinib (Apoquel) are both orally active JAK inhibitors approved for canine atopic dermatitis, but they are not interchangeable. While both drugs target the JAK-STAT pathway, ilunocitinib exhibits distinct inhibition of JAK1, JAK2, and TYK2 [1], whereas oclacitinib demonstrates 1.8-fold selectivity for JAK1 over JAK2 and 9.9-fold selectivity over JAK3 [2]. Their divergent dosing regimens — ilunocitinib administered once daily versus oclacitinib requiring twice-daily loading for 14 days — reflect fundamental pharmacokinetic differences [3]. Importantly, head-to-head clinical data demonstrate statistically significant divergence in long-term efficacy outcomes beyond Day 14 [4]. Therefore, direct substitution without consulting the comparative quantitative evidence below risks compromising patient outcomes and therapeutic consistency in veterinary practice.

Ilunocitinib Evidence Guide: Quantified Differentiation from Oclacitinib and Placebo in Canine Atopic Dermatitis


Ilunocitinib Demonstrates Superior Pruritus Control Versus Oclacitinib from Day 28 to 112

In a randomized, blinded comparative trial of 338 dogs with canine atopic dermatitis, ilunocitinib demonstrated significantly better control of pruritus compared to oclacitinib from Day 28 through Day 112. Notably, PVAS scores increased between Day 14 and Day 28 for oclacitinib-treated dogs while continuing to decrease for ilunocitinib-treated dogs, indicating sustained improvement versus rebound pruritus [1].

Veterinary dermatology JAK inhibition Pruritus control Canine atopic dermatitis

Ilunocitinib Achieves Superior Skin Lesion Resolution Versus Oclacitinib (CADESI-04 Scores Days 28–112)

Ilunocitinib demonstrated significantly better resolution of atopic dermatitis-associated skin lesions compared to oclacitinib, as measured by investigator-assessed CADESI-04 scores from Day 28 through Day 112 [1].

Canine atopic dermatitis Skin lesion assessment CADESI-04 JAK inhibitor comparison

Ilunocitinib Achieves 45% Higher Clinical Remission Rate of Pruritus Versus Oclacitinib at Day 112

A greater number of ilunocitinib-treated dogs achieved clinical remission of pruritus, defined as PVAS score <2 (normal or absent itch), compared to oclacitinib-treated dogs [1]. By Day 112, 77% of ilunocitinib-treated dogs achieved this endpoint versus 53% with oclacitinib, representing a 45% relative increase in the proportion of dogs returning to normal pruritus levels [2].

Clinical remission Pruritus Veterinary dermatology Therapeutic endpoint

Ilunocitinib Demonstrates 83% Treatment Success at Day 28 Versus 31% for Placebo

In a randomized, double-masked, placebo-controlled clinical trial, ilunocitinib demonstrated robust efficacy with 83% of treated dogs achieving treatment success (≥50% reduction from baseline PVAS) at Day 28, compared to only 31% of placebo-treated dogs [1].

Canine atopic dermatitis Randomized controlled trial Treatment success Placebo-controlled

Ilunocitinib Achieves Rapid Onset: Significantly Higher Clinical Remission of Pruritus Versus Placebo Starting at Day 7

The proportion of dogs achieving clinical remission of pruritus (PVAS < 2) was significantly higher in the ilunocitinib group compared to placebo starting at Day 7, demonstrating rapid onset of therapeutic effect [1].

Rapid onset Pruritus relief Clinical remission Veterinary dermatology

Ilunocitinib Exhibits Favorable Pharmacokinetic Profile: 80% Oral Bioavailability and ~5-Hour Half-Life Supporting Once-Daily Dosing

Ilunocitinib pharmacokinetics in dogs support once-daily oral dosing. Following oral administration of 0.8 mg/kg in fed dogs, absolute bioavailability is 80% with an elimination half-life of approximately 5.0 hours [1]. Intravenous administration revealed low plasma clearance (0.437 L/h/kg) and a volume of distribution of 1.58 L/kg [2]. Minimal accumulation is observed with daily dosing [3].

Pharmacokinetics Bioavailability Half-life Once-daily dosing Veterinary pharmacology

Ilunocitinib (Zenrelia) Application Scenarios for Veterinary Clinical Practice and Research Procurement


Clinical Management of Moderate-to-Severe Canine Atopic Dermatitis Requiring Sustained Pruritus Control Beyond 28 Days

For veterinary practices managing canine atopic dermatitis patients where sustained pruritus control is critical, ilunocitinib offers a once-daily regimen with superior long-term efficacy compared to oclacitinib. Based on head-to-head trial data, ilunocitinib-treated dogs demonstrated significantly lower PVAS scores from Day 28 through Day 112 (p ≤ 0.003) and achieved a 77% clinical remission rate versus 53% for oclacitinib [1]. This evidence supports formulary inclusion of ilunocitinib as a first-line JAK inhibitor for dogs expected to require chronic management.

Veterinary Research Studies Requiring a Well-Characterized JAK1/JAK2/TYK2 Inhibitor for Canine Inflammatory Disease Models

For academic and industry researchers investigating JAK-STAT pathway modulation in canine inflammatory diseases, ilunocitinib provides a well-characterized tool compound with published pharmacokinetic parameters (80% oral bioavailability, ~5-hour half-life, low plasma clearance of 0.437 L/h/kg) and established safety profile in dogs at therapeutic doses (0.8 mg/kg) and up to 5X overdose [2]. Its distinct inhibition of JAK1, JAK2, and TYK2 makes it valuable for comparative studies versus JAK1-selective agents like atinvicitinib or JAK1-preferential compounds like oclacitinib [3].

Veterinary Practice Procurement Evaluation for JAK Inhibitor Formulary Decision-Making

When evaluating JAK inhibitors for veterinary practice formulary inclusion, ilunocitinib's differentiation from oclacitinib is supported by Level I evidence: a randomized, blinded comparative trial demonstrating 45% higher clinical remission rates at Day 112 (77% vs. 53%) and significantly better overall treatment response from Day 28–112 (p ≤ 0.002) [1]. The once-daily dosing from initiation (versus twice-daily loading with oclacitinib) simplifies client communication and improves owner compliance potential. These evidence-based differentiators should inform cost-benefit and therapeutic selection decisions.

Comparative Effectiveness Research in Canine Dermatology Therapeutics

For researchers designing comparative effectiveness studies of canine atopic dermatitis therapeutics, ilunocitinib serves as a reference JAK inhibitor with published head-to-head data against both placebo (83% vs. 31% treatment success at Day 28, p < 0.001) and oclacitinib (superior PVAS and CADESI-04 scores Days 28–112, p ≤ 0.003 and p ≤ 0.023 respectively) [1][4]. The availability of validated outcome measures (PVAS, CADESI-04, clinical remission criteria) facilitates standardized comparative research protocols and meta-analyses in veterinary dermatology.

Technical Documentation Hub

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